molecular formula C22H32O3 B124738 5,6-Monoepoxyretinyl acetate CAS No. 801-72-9

5,6-Monoepoxyretinyl acetate

Cat. No. B124738
CAS RN: 801-72-9
M. Wt: 344.5 g/mol
InChI Key: AZAWTSYUQKXIGK-IZVRVYHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Monoepoxyretinyl Acetate is a chemical compound used in cancer research . It is available as a certified reference material for highly accurate and reliable data analysis . The chemical name for this compound is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-yl acetate .


Molecular Structure Analysis

The molecular formula for 5,6-Monoepoxyretinyl Acetate is C22H32O3 . The molecular weight is 344.5 . The structure includes a 7-oxabicyclo[4.1.0]heptan-1-yl group .

Scientific Research Applications

Solubility and Thermodynamic Properties

  • Equilibrium Solubility and Thermodynamic Properties of Epoxy Compounds :
    • Research by He et al. (2020) focused on the solubility and thermodynamic properties of exo-5,6-dehydronorcantharidin in various solvents. The study provides detailed data on solubility, correlation with temperature, and the use of various models to fit solubility data, offering insights into the behavior of similar epoxy compounds in solution.

Biomedical Applications

  • Degradable PEG-based Copolymers :

    • A study by Delplace et al. (2013) discussed the synthesis of degradable PEG-based copolymers for biomedical applications. This research could be relevant as it explores how similar structures can be utilized in the biomedical field, particularly in drug delivery systems.
  • RAFT/MADIX Copolymerization for Degradable Polymeric Analogues :

    • Research conducted by d’Ayala et al. (2014) explored the synthesis of well-defined degradable polymeric analogues, which might be related to the structural behavior or applications of 5,6-Monoepoxyretinyl acetate in similar fields.

Polymer Science and Material Applications

  • Copolymerization and Kinetic Studies :

    • The study by Tardy et al. (2017) presented a comprehensive kinetic analysis of the free-radical polymerization of cyclic ketene acetal monomers, which might provide valuable information about the reactivity and polymerization behavior of structurally related compounds.
  • Nanoparticle Synthesis for Drug Delivery :

    • The synthesis of polyester nanoparticles for potential use as biodegradable drug carriers was explored by Siebert et al. (2012). This study focused on nanoparticles derived from 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO), which might have parallels in the methods or applications with 5,6-Monoepoxyretinyl acetate.

Safety And Hazards

5,6-Monoepoxyretinyl Acetate may cause genetic defects and is suspected of causing cancer . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAWTSYUQKXIGK-IZVRVYHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Monoepoxyretinyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Monoepoxyretinyl acetate
Reactant of Route 2
Reactant of Route 2
5,6-Monoepoxyretinyl acetate
Reactant of Route 3
Reactant of Route 3
5,6-Monoepoxyretinyl acetate
Reactant of Route 4
Reactant of Route 4
5,6-Monoepoxyretinyl acetate
Reactant of Route 5
5,6-Monoepoxyretinyl acetate
Reactant of Route 6
Reactant of Route 6
5,6-Monoepoxyretinyl acetate

Citations

For This Compound
4
Citations
K TSUKIDA, S YAMANE, M YOKOTA - The Journal of vitaminology, 1968 - jstage.jst.go.jp
Some comments to the earlier reports on the preparations, spectral characteristics, and stabilities of 5, 6-and 5, 8-mono epoxyretinyl acetates were described. 1. The 5, 6-monoepoxide …
Number of citations: 2 www.jstage.jst.go.jp
月田潔, 山根早智子, 横田ミヤ - THE JOURNAL OF VITAMINOLOGY, 1968 - jlc.jst.go.jp
Some comments to the earlier reports on the preparations, spectral characteristics, and stabilities of 5, 6- and 5, 8-monoepoxyretinyl acetates were described. 1. The 5, 6-monoepoxide …
Number of citations: 3 jlc.jst.go.jp
R Reid, EC Nelson, ED Mitchell, ML McGregor… - Lipids, 1973 - Wiley Online Library
The low resolution mass spectra of 5,6‐monoepoxyretinoic acid, 5,8‐monoepoxyretinoic acid, 5,6‐monoepoxyretinyl acetate, 5,8‐monoepoxyretinyl acetate, 5,8‐monoepoxyretinal, …
Number of citations: 21 aocs.onlinelibrary.wiley.com
RR Reid III - 1972 - shareok.org
Numerous reviews and monographs with reference to vitamin A have been published including two excellent summaries by Dr. James Allen Olson (1)(2). In November of 1968 a …
Number of citations: 2 shareok.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.